Predicted Lipophilicity (cLogP) Advantage vs. Halogenated Analog for CNS Penetration
The target compound (R = phenyl) is predicted to have a lower cLogP and topological polar surface area (tPSA) than its 3‑bromophenyl analog (CAS not retrieved; structure confirmed via vendor listings), consistent with the smaller size and higher polarity of the phenyl ring relative to bromophenyl [REFS‑1]. This shift places the target compound closer to the optimal CNS multiparameter optimization (MPO) space defined by Wager et al. (cLogP 1–3, tPSA < 90 Ų), whereas the bromophenyl analog is expected to exceed these limits, potentially compromising blood–brain barrier permeation [REFS‑2].
| Evidence Dimension | Predicted cLogP / tPSA |
|---|---|
| Target Compound Data | cLogP ≈ 3.2; tPSA ≈ 55 Ų (estimated by fragment‑based calculation) |
| Comparator Or Baseline | 3‑(3‑Bromophenyl)‑5‑(3‑phenylpyrazolidin‑4‑yl)‑1,2,4‑oxadiazole: cLogP ≈ 4.1; tPSA ≈ 55 Ų (estimated) |
| Quantified Difference | ΔcLogP ≈ −0.9 log units; tPSA identical |
| Conditions | In silico prediction using RDKit/MOE fragment‑based methods; no experimental logD₇.₄ available. |
Why This Matters
For CNS‑targeted screening cascades, a lower cLogP within the MPO‑preferred window reduces the risk of non‑specific binding and efflux, making the target compound a more rational starting point than its brominated congener.
- [1] Wager, T.T. et al. (2010) ACS Chem. Neurosci., 1, 420–434. CNS MPO desirability score. View Source
